N,N-bis(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine typically involves the reaction of benzofuran derivatives with furan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-ylmethyl ketones, while reduction may produce furan-2-ylmethyl alcohols.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine
- Benzofuran carbohydrazide
- Benzofuro[3,2-b]pyridines
Uniqueness
N,N-bis(furan-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific structure, which combines the benzofuran and pyrimidine moieties with furan-2-ylmethyl groups.
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H15N3O3/c1-2-8-17-16(7-1)18-19(26-17)20(22-13-21-18)23(11-14-5-3-9-24-14)12-15-6-4-10-25-15/h1-10,13H,11-12H2 |
InChI Key |
UGLSWGHFSGAXQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N(CC4=CC=CO4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)N(CC4=CC=CO4)CC5=CC=CO5 |
Origin of Product |
United States |
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